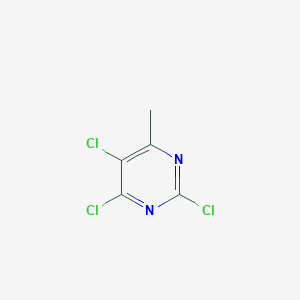

2,4,5-Trichloro-6-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFVGONBAUNAOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282565 | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-69-4 | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006554694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6554-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-Trichloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine, 2,4,5-trichloro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocycles stand out as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks for the synthesis of complex molecular architectures with significant biological activity. Among these, 2,4,5-Trichloro-6-methylpyrimidine is a compound of increasing interest. This guide provides a comprehensive technical overview of its physicochemical properties, synthetic routes, characteristic reactivity, and applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

Core Properties

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are computed.

| Property | Value | Source |

| CAS Number | 6554-69-4 | [1] |

| Molecular Formula | C₅H₃Cl₃N₂ | [2] |

| Molecular Weight | 197.45 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | [1] |

| Boiling Point | 259.8 °C at 760 mmHg | [1] |

| Density | 1.542 g/cm³ | [1] |

| Solubility | Insoluble in water (predicted) | [1] |

| LogP | 2.745 | [1] |

| Refractive Index | 1.569 | [1] |

Spectral Data Analysis

-

¹H NMR: A single singlet is expected for the methyl protons (-CH₃), likely in the range of 2.0-3.0 ppm.

-

¹³C NMR: Five distinct signals are anticipated, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitrogen atoms.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-Cl, C=N, and C=C stretching vibrations within the pyrimidine ring. The spectrum of the related 2,4,6-trichloropyrimidine shows prominent ring stretching modes.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Synthesis and Purification

The synthesis of polychlorinated pyrimidines typically involves the chlorination of a suitable pyrimidine precursor. While a specific, detailed protocol for this compound is not widely published, a general and robust method can be adapted from the synthesis of related compounds, such as 2,4,6-trichloropyrimidine, which often starts from barbituric acid.[6][7]

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptually approached through the chlorination of a corresponding methyl-substituted pyrimidine precursor. A plausible synthetic route is outlined below.

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on established methods for the synthesis of similar trichloropyrimidines.[6][7]

Step 1: Chlorination of 6-Methyluracil

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methyluracil (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

-

Slowly add phosphorus pentachloride (PCl₅, 3-5 eq) to the mixture in portions.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the three chlorine substituents on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2, C4, and C5 positions exhibit differential reactivity towards nucleophiles, allowing for regioselective functionalization. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4 > C2 > C5. This selectivity is governed by the electronic properties of the pyrimidine ring, where the C4 and C2 positions are more electron-deficient.

Caption: Regioselectivity in SNAr reactions of this compound.

This regioselectivity is crucial in the synthesis of kinase inhibitors, where specific substitution patterns are required for biological activity. For instance, the C4 position is often substituted with an amine-containing moiety to form a key hydrogen bond with the hinge region of the kinase.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is also a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrimidine derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups.[8][9] The reactivity of the chlorine atoms generally follows the same trend as in SNAr reactions, allowing for site-selective arylation.

Protocol for Suzuki-Miyaura Coupling (General)

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-100 °C until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[10][11][12] The 2,4-diaminopyrimidine motif, readily accessible from 2,4-dichloropyrimidines, is a common feature in many ATP-competitive kinase inhibitors, as it mimics the adenine core of ATP and forms crucial hydrogen bonds with the kinase hinge region. The 6-methyl group in this compound can provide additional steric and electronic interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.

Safety and Handling

-

Health Hazards: Causes skin, eye, and respiratory tract irritation.[13][14][17] May be harmful if swallowed or in contact with skin.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a suitable starting point.[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for both separation and identification, providing information on both the retention time and the mass spectrum of the compound.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its well-defined physicochemical properties and predictable reactivity patterns, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, make it an attractive starting material for the synthesis of complex molecular targets. The pyrimidine core, a privileged scaffold in kinase inhibitor design, further underscores the importance of this compound in the development of novel therapeutics. As with all reactive chemical intermediates, adherence to strict safety protocols during handling and use is paramount. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their research endeavors.

References

- Kalogirou, A. S., & Koutentis, P. A. (2020). Reactions of Polychlorinated Pyrimidines with DABCO. ResearchGate.

- BenchChem. (2025). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine. BenchChem.

- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.

- Google Patents. (1998). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

- Srivastava, S. L., & Rohitashava. (1985). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 24(5), 757-766.

- BenchChem. (2025). Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. BenchChem.

- BenchChem. (2025). A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.

- SIELC Technologies. (n.d.). Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.

- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.

- CAS Common Chemistry. (n.d.). 2,4,6-Trichloropyrimidine.

- Zenodo. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Indian Journal of Chemistry, Section A: Inorganic, Physical, Theoretical & Analytical, 18A(3), 231-234.

- ResearchGate. (2008). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99%.

- Wikipedia. (n.d.). Suzuki reaction.

- PubChem. (n.d.). This compound.

- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Cheméo. (n.d.). Chemical Properties of Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. BenchChem.

- Otto Chemie Pvt. Ltd. (n.d.). 2,4,6-Trichloropyrimidine, 97%.

- National Center for Biotechnology Information. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PubMed Central.

- NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-.

- National Center for Biotechnology Information. (2012). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. PubMed Central.

- Chemistry LibreTexts. (2022). 8.7: Biological Nucleophilic Substitution Reactions.

- BenchChem. (2025). Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors. BenchChem.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- protocols.io. (2024). Liquid Chromatography High-Resolution Mass Spectrometry metabolomics analysis: from preparation to injection.

- NIST. (n.d.). Pyrimidine, 4-methyl-.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Pyrimidine, 2,4,6-trichloro- (CAS 3764-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 6. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 7. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. lifechempharma.com [lifechempharma.com]

- 18. Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2,4,5-Trichloro-6-methylpyrimidine (CAS No. 6554-69-4): A Versatile Scaffold for Chemical Innovation

This guide provides a comprehensive technical overview of 2,4,5-trichloro-6-methylpyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, grounding our discussion in established chemical principles and field-proven insights.

Core Properties and Characteristics

This compound is a solid heterocyclic organic compound featuring a pyrimidine ring substituted with three chlorine atoms and one methyl group.[1] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the three chlorine substituents, renders the molecule highly electron-deficient. This electronic profile is the cornerstone of its reactivity, making it an excellent electrophile for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).

The methyl group at the C6 position influences the molecule's electronic properties and provides a degree of steric hindrance, which can be leveraged to achieve regioselective reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6554-69-4 | [2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [2] |

| Molecular Weight | 197.45 g/mol | [2] |

| Appearance | Solid at room temperature | [1] |

| Boiling Point | 55-56 °C (at 0.02 Torr) | [3] |

| Density | 1.542±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | CC1=C(C(=NC(=N1)Cl)Cl)Cl | [2] |

| InChIKey | IUFVGONBAUNAOT-UHFFFAOYSA-N | [2] |

Synthesis and Manufacturing

While specific, detailed preparations for this compound are not extensively published in peer-reviewed literature, its synthesis can be logically inferred from established methods for preparing polychlorinated pyrimidines. A common and industrially relevant approach involves the chlorination of a suitable pyrimidine precursor, such as one derived from barbituric acid or a related 1,3-dicarbonyl compound.

A plausible synthetic pathway would start with the condensation of a β-ketoester with urea or a derivative, followed by a robust chlorination process. The key transformation is the conversion of hydroxyl or keto groups on the pyrimidine ring to chlorides, typically using potent chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅) or chlorine gas.[4]

Conceptual Workflow: Synthesis of Polychlorinated Pyrimidines

Caption: Sequential substitution pathway exploiting reactivity differences.

Experimental Protocol: Regioselective Amination (C4 Position)

This protocol describes a general procedure for the selective substitution of the C4 chlorine with a primary or secondary amine. The causality behind these choices is to use conditions mild enough to favor reaction at the most activated site while leaving the C2 and C5 chlorines intact.

Objective: To synthesize 4-amino-2,5-dichloro-6-methylpyrimidine derivatives.

Materials:

-

This compound (1.0 eq)

-

Amine of choice (e.g., piperidine, aniline) (1.1 eq)

-

A non-nucleophilic base (e.g., DIPEA, Et₃N) (1.5 eq)

-

Aprotic polar solvent (e.g., THF, MeCN, or DMF)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in the chosen solvent (approx. 0.2 M concentration).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Aprotic polar solvents are ideal for SNAr as they solvate the cation of the base without interfering with the nucleophile.

-

-

Addition of Reagents: Add the non-nucleophilic base to the solution, followed by the dropwise addition of the amine at room temperature.

-

Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Adding the amine dropwise helps control any potential exotherm.

-

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Rationale: Monitoring ensures the reaction is stopped upon completion, preventing the formation of over-reacted (disubstituted) byproducts.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

-

Rationale: The aqueous wash removes the salt byproduct (e.g., DIPEA·HCl) and any excess base.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Rationale: Chromatography separates the desired monosubstituted product from unreacted starting material and any minor disubstituted impurities.

-

This self-validating protocol relies on chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the final product to confirm the regiochemistry of the substitution.

Applications in Drug Discovery and Agrochemicals

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. [5][6]Polychlorinated pyrimidines like this compound are invaluable starting points for creating libraries of novel, biologically active compounds.

-

Scaffold for Kinase Inhibitors: The pyrimidine structure is a well-known "hinge-binder" in many protein kinase inhibitors used in oncology. The ability to selectively functionalize the C2 and C4 positions allows for the precise placement of groups that interact with the kinase hinge region and solvent-exposed areas, respectively. Recent studies highlight the development of 2,4,5-trisubstituted pyrimidines as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), particularly against mutants that confer drug resistance. [7]* Agrochemicals: The biological activity of substituted pyrimidines extends to agriculture, where they are used in the synthesis of herbicides and fungicides. [1]The specific substitution pattern achieved from this starting material can be tailored to target essential enzymes in weeds or fungi.

Analytical Characterization

The identity and purity of this compound and its derivatives are typically confirmed using a suite of standard analytical techniques:

-

Gas Chromatography (GC): Often used to assess purity. [8]* Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns characteristic of the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a singlet for the methyl group, while ¹³C NMR will show distinct signals for the five carbon atoms, whose chemical shifts are indicative of the electronic environment.

-

Infrared (IR) Spectroscopy: Can identify characteristic vibrations of the pyrimidine ring and C-Cl bonds.

Safety, Handling, and Storage

As with most polychlorinated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [9]* Handling: Avoid contact with skin and eyes and prevent inhalation of dust or vapors. [10]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. [3][10]Protect from moisture.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier. [9][10][11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed platform for synthetic innovation. Its well-defined hierarchy of reactive sites provides chemists with a reliable tool for the regioselective construction of complex molecules. This control is paramount in fields like drug discovery, where precise structure-activity relationships determine therapeutic success. By understanding the principles governing its reactivity, researchers can unlock its full potential to build the next generation of pharmaceuticals and advanced materials.

References

- Kalogirou, A. S., & Koutentis, P. A. (2020). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2020(4), M1161. [Link]

- ResearchGate. (n.d.). Reactions of Polychlorinated Pyrimidines with DABCO.

- Shet, H., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).

- PubChem. (n.d.). This compound.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)-pyrimidine. Arkivoc, 2020(7), 134-147. [Link]

- The Dow Chemical Company. (2015). SAFETY DATA SHEET BETASEAL™ 57302N Urethane Adhesive. [Link]

- ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold.

- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

- Indian Journal of Chemistry. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

- Google Patents. (1999).

- CD BioGlyco. (n.d.). 2,4,6-Trichloro-5-methylpyrimidine, Purity≥95%.

- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. [Link]

- Zhang, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]

Sources

- 1. CAS 6554-69-4: this compound [cymitquimica.com]

- 2. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6554-69-4 | CAS DataBase [m.chemicalbook.com]

- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4,6-Trichloro-5-methylpyrimidine, Purity≥95% - CD BioGlyco [bioglyco.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. gmg-hub.com [gmg-hub.com]

- 11. merckmillipore.com [merckmillipore.com]

Reactivity profile of 2,4,5-Trichloro-6-methylpyrimidine

An In-Depth Technical Guide to the Reactivity Profile of 2,4,5-Trichloro-6-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Publication Date: January 7, 2026

Abstract

This compound stands as a pivotal heterocyclic scaffold in the landscape of modern medicinal chemistry and agrochemical development. Its utility is derived from the differential reactivity of its three chlorine substituents, which allows for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile building block for the synthesis of novel, high-value compounds.

Introduction: The Strategic Value of a Polychlorinated Pyrimidine

The pyrimidine core is a privileged structure in drug discovery, appearing in numerous FDA-approved therapeutics for a wide range of diseases, including cancer, and viral and bacterial infections.[1][2] The strategic introduction of substituents onto this N-heterocyclic aromatic ring is paramount for modulating biological activity, optimizing pharmacokinetic properties, and establishing intellectual property.

This compound (CAS No. 6554-69-4) is a particularly valuable intermediate due to its pre-functionalized nature.[3] The three distinct chlorine atoms serve as versatile synthetic handles, each with a unique susceptibility to displacement. Understanding and controlling the reactivity of these positions is the key to unlocking the full synthetic potential of this scaffold. This guide will explore the electronic and steric factors that govern its reaction profile and provide practical, field-proven methodologies for its selective modification.

Core Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 6554-69-4 | [3] |

| Molecular Formula | C₅H₃Cl₃N₂ | [3] |

| Molecular Weight | 197.45 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Solid |

The Hierarchy of Reactivity: Understanding Regioselectivity

The reactivity of this compound is dominated by the electronic properties of the pyrimidine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, rendering the ring electron-deficient and thus highly susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho and para to the ring nitrogens (C2, C4, and C6).

The generally accepted order of reactivity for both nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4 > C2 >> C5 .[4]

-

C4 and C2 Positions: These positions are the most electron-deficient and are readily activated for displacement. The C4 position is generally considered the most reactive site for initial substitution.

-

C5 Position: The chlorine at the C5 position is significantly less reactive. It is not directly activated by the ring nitrogens and is flanked by two other substituents, making it sterically more hindered and electronically less "primed" for reaction.

This inherent reactivity profile allows for a strategy of sequential, site-selective functionalization, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.

Caption: Electronic hierarchy governing the regioselective substitution on the pyrimidine core.

Key Reaction Class I: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most fundamental reaction pathway for functionalizing this compound. It involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion.

Causality of Experimental Choices

Controlling the outcome of SNAr reactions hinges on several key parameters:

-

Stoichiometry: To achieve mono-substitution, particularly at the C4 position, it is critical to use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.[5] Using an excess can lead to di- and tri-substituted products.

-

Temperature: Lower reaction temperatures often enhance regioselectivity.[5] Kinetic control at low temperatures favors the formation of the C4-substituted product, which is typically formed faster.

-

Solvent: Polar aprotic solvents like THF, DMF, or DMSO are commonly used as they can solvate the reactants and intermediates effectively.[5]

-

Base: For nucleophiles like amines or alcohols, a non-nucleophilic, sterically hindered base is preferred to deprotonate the nucleophile without competing in the substitution reaction.[5]

-

Anhydrous Conditions: The pyrimidine ring is susceptible to hydrolysis, especially under basic conditions, leading to the formation of hydroxypyrimidines.[5] Therefore, using anhydrous solvents and reagents under an inert atmosphere (N₂ or Ar) is crucial for preventing this side reaction.[5]

Protocol: Regioselective C4-Amination

This protocol provides a self-validating system for achieving selective mono-amination at the C4 position. Success is predicated on strict adherence to anhydrous conditions and controlled addition.

Step 1: Reagent Preparation (Anhydrous)

-

Oven-dry all glassware and cool under a stream of nitrogen or argon.

-

In a flask under an inert atmosphere, dissolve the amine nucleophile (1.1 equivalents) in anhydrous THF.

-

Cool the amine solution to the desired temperature (e.g., -20 °C).

-

Slowly add a strong, non-nucleophilic base such as LiHMDS (1.1 equivalents, 1.0 M in THF) to the amine solution to pre-form the amide nucleophile.

Step 2: Reaction Execution

-

In a separate, oven-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Using a cannula, slowly transfer the pre-formed amide solution from Step 1 into the solution of the pyrimidine.

-

Maintain the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion (consumption of the starting material), quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a regioselective SNAr amination at the C4 position.

Key Reaction Class II: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for forming carbon-carbon and carbon-heteroatom bonds, transformations that are central to modern drug discovery.[6][7] These reactions offer broad functional group tolerance and often proceed under milder conditions than classical methods.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the preeminent method for introducing aryl and heteroaryl moieties.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Causality: The catalytic cycle involves oxidative addition of the palladium(0) complex to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. The C4-Cl bond is most susceptible to oxidative addition due to its electronic nature.

Step 1: Reaction Setup (Inert Atmosphere)

-

To a pressure tube or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%).

-

Add a suitable solvent (e.g., Dioxane, Toluene, or DMF).

-

Add an aqueous solution of a base (e.g., 2 M K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

Step 2: Reaction Execution

-

Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., CH₂Cl₂, EtOAc).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

This reaction provides a powerful alternative to SNAr for forming C-N bonds, often with broader substrate scope and milder conditions.

Causality: The choice of a bulky, electron-rich phosphine ligand is crucial. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination that forms the C-N bond.

Step 1: Reaction Setup (Glovebox or Inert Atmosphere)

-

In a dry flask, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Add anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane) and stir for several minutes.

-

Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).

Step 2: Reaction Execution

-

Heat the reaction mixture to 80-110 °C.

-

Monitor its progress by TLC or LC-MS.

Step 3: Work-up and Purification

-

After completion, cool the reaction to room temperature.

-

Quench with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Comparative pathways for the selective functionalization of the C4 position.

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The functionalized pyrimidine core derived from this compound is a common feature in many drug candidates.[4] The ability to selectively introduce different substituents at the C2, C4, and C5 positions allows for the fine-tuning of a molecule's interaction with its biological target.

A recent compelling example is the development of 2,4,5-trisubstituted pyrimidine derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) for the treatment of non-small cell lung cancer (NSCLC).[8] In this context, the pyrimidine core acts as the central scaffold, with substituents at C2 and C4 interacting with the hinge region of the kinase, and the substituent at C5 being modified to achieve selectivity and overcome acquired resistance due to gatekeeper mutations.[8]

Conclusion

This compound is a high-value, versatile chemical intermediate whose reactivity is governed by a predictable electronic hierarchy. The pronounced electrophilicity of the C4 and C2 positions allows for selective functionalization through both classical SNAr and modern palladium-catalyzed cross-coupling reactions. By carefully controlling experimental parameters such as stoichiometry, temperature, and catalyst/ligand choice, researchers can execute a strategy of sequential substitution to build molecular complexity rapidly and efficiently. The proven application of this scaffold in the development of targeted therapeutics underscores the importance of understanding its fundamental reactivity profile, making it an indispensable tool for the modern medicinal chemist.

References

- Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). [Link]

- This compound. PubChem. [Link]

- Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents...

- (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]

- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Tre

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H3Cl3N2 | CID 231055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

IR spectroscopy of 2,4,5-Trichloro-6-methylpyrimidine

An In-depth Technical Guide to the Infrared Spectroscopy of 2,4,5-Trichloro-6-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical underpinnings of the vibrational modes of this molecule, offers a practical guide to spectral acquisition, and discusses the interpretation of its infrared spectrum. By elucidating the correlation between molecular structure and spectral features, this guide serves as an essential resource for the characterization, quality control, and utilization of this compound in various scientific applications.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

This compound is a substituted pyrimidine, a class of heterocyclic compounds that form the core structure of many biologically active molecules, including pharmaceuticals and agrochemicals.[1] The arrangement of chloro and methyl substituents on the pyrimidine ring results in a unique molecular fingerprint that can be effectively probed using infrared (IR) spectroscopy.

IR spectroscopy measures the interaction of infrared radiation with matter, specifically the absorption of energy by molecular vibrations.[2] This technique is a powerful tool for identifying functional groups and elucidating the structure of chemical substances.[2][3] For a molecule like this compound, with its distinct combination of aromatic, halogen, and aliphatic moieties, IR spectroscopy provides invaluable information for structural confirmation and purity assessment.

This guide will systematically explore the IR spectrum of this compound, beginning with an analysis of its molecular structure and the theoretical basis for its vibrational modes. We will then present a detailed interpretation of its expected spectral features, followed by a standardized experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The key structural features include the pyrimidine ring, three carbon-chlorine (C-Cl) bonds, and a methyl (CH₃) group. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

The Pyrimidine Ring

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms. Its vibrational modes are analogous to those of benzene, though the presence of the nitrogen atoms and substituents alters the frequencies and intensities of the absorption bands.[4] Key vibrations include:

-

C=N and C=C Stretching Vibrations: These occur in the 1600-1400 cm⁻¹ region and are characteristic of the aromatic ring structure.[5][6]

-

Ring Breathing Modes: These are collective vibrations of the entire ring system and can be sensitive to the nature and position of substituents.

-

In-plane and Out-of-plane Bending Vibrations: These occur at lower frequencies and are also influenced by substitution patterns.

Carbon-Chlorine (C-Cl) Bonds

The three C-Cl bonds are a prominent feature of the molecule. The C-Cl stretching vibrations typically appear in the 800-600 cm⁻¹ region. The exact position of these bands can be influenced by the electronic environment of the pyrimidine ring and the presence of multiple chlorine atoms.

The Methyl (CH₃) Group

The methyl group attached to the pyrimidine ring will exhibit its own set of characteristic vibrations:

-

C-H Stretching Vibrations: These are typically observed in the 3000-2850 cm⁻¹ range.[5]

-

C-H Bending Vibrations (Deformations): Asymmetric and symmetric bending modes of the methyl group are expected in the 1465-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.[7]

The interplay of these vibrational modes creates a unique and complex IR spectrum that serves as a definitive identifier for this compound.

Interpreting the Infrared Spectrum of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established group frequencies for pyrimidine derivatives and halogenated aromatic compounds.[4][5][6]

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3000 - 2850 | C-H stretching (methyl group) | Medium to Weak |

| 1600 - 1500 | C=N and C=C stretching (pyrimidine ring) | Medium to Strong |

| 1470 - 1430 | Asymmetric C-H bending (methyl group) | Medium |

| 1400 - 1350 | Symmetric C-H bending (methyl group) | Medium |

| 1300 - 1000 | Pyrimidine ring in-plane deformations | Medium to Strong |

| 800 - 600 | C-Cl stretching | Strong |

| Below 600 | Pyrimidine ring out-of-plane deformations | Medium to Weak |

Visualization of Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is paramount for interpreting its vibrational spectrum. The following diagram illustrates the structure of this compound and highlights the key functional groups responsible for its characteristic IR absorptions.

Caption: Molecular structure of this compound with key bonds.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation (KBr Pellet Method)

-

Grinding: Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Pellet Inspection: A high-quality pellet should be clear and free of cracks or cloudiness.

Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis.[1]

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

-

Sample Analysis: Place the KBr pellet in the sample holder of the spectrometer and acquire the sample spectrum.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

The following diagram outlines the general workflow for obtaining an FTIR spectrum.

Caption: General workflow for FTIR analysis using the KBr pellet method.

Applications in Research and Development

The infrared spectrum of this compound is a valuable tool with several key applications:

-

Quality Control: The unique fingerprint region of the IR spectrum can be used to confirm the identity and purity of starting materials and final products in a synthesis.

-

Structural Elucidation: In conjunction with other analytical techniques such as NMR and mass spectrometry, IR spectroscopy can help to confirm the structure of novel pyrimidine derivatives.[6]

-

Reaction Monitoring: The disappearance of reactant bands and the appearance of product bands can be monitored in real-time to track the progress of a chemical reaction.

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of this compound. A thorough understanding of its vibrational modes allows for confident structural assignment, purity assessment, and the monitoring of chemical transformations. This guide has provided a detailed overview of the theoretical and practical aspects of the IR spectroscopy of this important heterocyclic compound, empowering researchers and scientists to effectively utilize this technique in their work.

References

- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.

- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

- National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.

- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.

- Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.

- PubMed. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods.

- ACS Publications. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine.

- PubMed. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine.

- ResearchGate. (n.d.). Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5).

- gsrs. (n.d.). 2,4,5-TRICHLORO-6-(TRICHLOROMETHYL)PYRIMIDINE.

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2,4,6-Trichloro-5-methylpyrimidine 97.

- Chemistry LibreTexts. (2022). Vibrational Modes.

- SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum.

- MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.

- PubChem. (n.d.). 4,5,6-Trichloro-2-methylpyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound.

- Wikipedia. (n.d.). Infrared spectroscopy.

- BenchChem. (2025). An In-depth Technical Guide to 2,4,5-Trichloropyrimidine.

- ResearchGate. (2020). FTIR Spectrum of 2-chloro-6-methyl Pyridine.

- PubChem. (n.d.). 2,4,5-Trichloropyrimidine.

- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- NIST. (n.d.). Pyrimidine, 2,4,6-trichloro-.

- Purdue University. (n.d.). Vibrational Modes of Small Molecules.

- ACS Publications. (2022). The Local Vibrational Mode Theory and Its Place in the Vibrational Spectroscopy Arena.

- Scholars Research Library. (n.d.). UV-Visible and infrared analysis of commercial drug and its mixtures.

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. ias.ac.in [ias.ac.in]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

An In-depth Technical Guide to the Mass Spectrometry of 2,4,5-Trichloro-6-methylpyrimidine

This compound is a halogenated pyrimidine derivative of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring a pyrimidine core functionalized with three chlorine atoms and a methyl group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The precise characterization of this compound is paramount for ensuring reaction success, purity of final products, and adherence to quality control standards.

Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of this compound.[1] Its ability to provide exact mass information and reveal characteristic fragmentation patterns upon ionization makes it an indispensable tool for researchers. This guide offers a detailed exploration of the mass spectrometric behavior of this compound, focusing on the prevalent technique of Electron Ionization (EI), and provides a robust experimental framework for its analysis.

Core Properties of this compound

A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric analysis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 6554-69-4 | PubChem[2] |

| Molecular Formula | C₅H₃Cl₃N₂ | PubChem[2] |

| Molecular Weight | 197.45 g/mol | PubChem[2] |

| Monoisotopic Mass | 195.936181 Da | PubChem[2] |

Ionization Techniques: Choosing the Right Tool

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum. For a relatively small and thermally stable molecule like this compound, Electron Ionization (EI) is the most common and informative method.

Electron Ionization (EI): This is a "hard" ionization technique where the analyte molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process is energetic enough to not only remove an electron to form a positively charged molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[4][5] The resulting fragmentation pattern is a unique "fingerprint" of the molecule's structure, making it ideal for identification through library matching.[1]

Chemical Ionization (CI): A "softer" ionization method that involves a reagent gas (like methane or ammonia).[4] CI produces less fragmentation and often a more abundant protonated molecule [M+H]⁺. This can be advantageous when the molecular ion is weak or absent in the EI spectrum, helping to confirm the molecular weight.

Deconstructing the Spectrum: Fragmentation Analysis of this compound

Under standard 70 eV Electron Ionization, this compound undergoes predictable fragmentation pathways. The analysis hinges on identifying the molecular ion and interpreting the subsequent neutral losses.

The Molecular Ion (M⁺•) and its Isotopic Signature

The molecular ion peak is the heaviest ion in the spectrum (barring isotopic contributions) and represents the intact molecule with one electron removed.[6] For this compound, the molecular ion has a nominal mass of m/z 196 (calculated using the most abundant isotopes: ⁵C, ¹H, ³⁵Cl, ¹⁴N).

A critical and confirmatory feature is the isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to a characteristic cluster of peaks for any chlorine-containing fragment:

-

M⁺•: Contains three ³⁵Cl atoms (m/z 196).

-

[M+2]⁺•: Contains two ³⁵Cl and one ³⁷Cl atom (m/z 198).

-

[M+4]⁺•: Contains one ³⁵Cl and two ³⁷Cl atoms (m/z 200).

-

[M+6]⁺•: Contains three ³⁷Cl atoms (m/z 202).

The relative intensities of these peaks are predictable (approximately 100:98:32:3), and their presence provides extremely high confidence in the identification of a trichlorinated compound.

Primary Fragmentation Pathways

The energetically unstable molecular ion readily breaks apart into smaller, more stable fragments.[5] The most probable cleavages occur at the weakest bonds or result in the formation of stable neutral molecules or radical species.

Caption: Primary fragmentation pathways for this compound.

-

Loss of a Chlorine Radical (-Cl•): This is a very common fragmentation for chlorinated compounds. The cleavage of a C-Cl bond results in a fragment ion at m/z 161 ([M-35]⁺). This fragment will still contain two chlorine atoms and thus exhibit a characteristic [M, M+2, M+4] isotopic pattern.

-

Loss of a Methyl Radical (-•CH₃): Cleavage of the C-C bond between the pyrimidine ring and the methyl group can occur, though it is often less favorable than the loss of a halogen. This would yield a fragment at m/z 181 ([M-15]⁺).

-

Ring Cleavage: Heterocyclic rings can undergo complex rearrangements and cleavages. A plausible fragmentation involves the loss of hydrogen cyanide (HCN), which is a stable neutral molecule. This would lead to a fragment at m/z 169 ([M-27]⁺•). Further fragmentation by losing cyanogen chloride (ClCN) is also possible.[7]

Summary of Key Spectral Features

| m/z (Nominal) | Proposed Fragment | Neutral Loss | Key Characteristics |

| 196 | [C₅H₃³⁵Cl₃N₂]⁺• | - | Molecular Ion (Base of isotope cluster) |

| 198, 200, 202 | - | - | Isotope peaks confirming 3 Cl atoms |

| 161 | [C₅H₃³⁵Cl₂N₂]⁺ | •Cl | Major fragment; shows isotope pattern for 2 Cl atoms |

| 181 | [C₄H₃³⁵Cl₃N]⁺• | •CH₃ | Loss of methyl group; shows isotope pattern for 3 Cl atoms |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal methodology for the analysis of this compound, providing both chromatographic separation and mass spectrometric identification.

Caption: Standard workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound standard or sample.

-

Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration of ~1-10 µg/mL for analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.[3]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-350.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the chromatographic peak corresponding to this compound.

-

Examine the mass spectrum of the peak. Confirm the presence of the molecular ion cluster (m/z 196, 198, 200) and key fragment ions (e.g., m/z 161).

-

For definitive identification, compare the acquired spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library.

-

Conclusion

The mass spectrometric analysis of this compound, particularly via GC-MS with Electron Ionization, is a powerful and definitive technique. The molecule's behavior under EI conditions yields a rich and highly characteristic mass spectrum. The unique isotopic signature from its three chlorine atoms, combined with predictable fragmentation pathways such as the loss of a chlorine radical, provides multiple points of confirmation for its structure. The protocol detailed herein offers a reliable, self-validating system for researchers, scientists, and drug development professionals to ensure the identity and purity of this critical chemical intermediate.

References

- Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health (NIH).

- Synthesis of 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (5). ResearchGate.

- Pyrimidine, 2,4,6-trichloro-. NIST WebBook.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

- Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.

- This compound. PubChem, National Center for Biotechnology Information.

- Interesting signals from (electro)chemical mass spectrometry: are they real?. ChemRxiv.

- Electron ionization and mass spectrometry. YouTube.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- MSBNK-Eawag-EA270459. MassBank.

- 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI.

- Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Indian Academy of Sciences.

- 4,5,6-Trichloro-2-methylpyrimidine. PubChem, National Center for Biotechnology Information.

- mass spectra - fragmentation patterns. Chemguide.

- Rapid Prediction of Electron-Ionization Mass Spectrometry using Neural Networks. arXiv.

- Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan.

- Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC, National Institutes of Health (NIH).

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

Sources

2,4,5-Trichloro-6-methylpyrimidine reaction mechanism

An In-depth Technical Guide to the Reaction Mechanisms of 2,4,5-Trichloro-6-methylpyrimidine

Abstract

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in modern synthetic chemistry.[1] Its utility stems from the electron-deficient nature of the pyrimidine core, which is further activated by three distinct chlorine substituents, making it a valuable intermediate for creating diverse molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[2] This guide provides an in-depth exploration of the core reaction mechanisms governing the reactivity of this compound. We will dissect the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, focusing on the causality behind experimental choices, regioselectivity, and process optimization. Detailed protocols and troubleshooting guides are provided to bridge theoretical understanding with practical application.

Core Principles of Reactivity

The pyrimidine ring is an electron-deficient aromatic system, a characteristic that is significantly amplified by the strong inductive electron-withdrawing effects of three chlorine atoms and the two ring nitrogen atoms.[3] This pronounced electrophilicity makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles and renders the C-Cl bonds amenable to oxidative addition in palladium-catalyzed cycles.

The three chlorine atoms on the this compound ring exhibit differential reactivity, which is the cornerstone of its synthetic utility.

-

C4-Cl: This position is generally the most reactive towards nucleophilic aromatic substitution. Nucleophilic attack at C4 generates a Meisenheimer intermediate where the negative charge is effectively stabilized through delocalization onto the adjacent N1 and N3 nitrogen atoms.[4]

-

C2-Cl: The C2 position is also activated, being flanked by two nitrogen atoms.[5] However, it is typically less reactive than the C4 position in SNAr reactions.[4] The presence of the methyl group at C6 may exert a minor electronic and steric influence.

-

C5-Cl: The chlorine at the C5 position is the least reactive in SNAr reactions. It lacks the direct activation from adjacent ring nitrogens that the C2 and C4 positions benefit from. Consequently, its substitution typically requires harsher reaction conditions or different mechanistic pathways, such as palladium-catalyzed cross-coupling.

This hierarchy of reactivity allows for sequential and regioselective functionalization, enabling the controlled construction of complex, polysubstituted pyrimidine derivatives.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6554-69-4 | [1] |

| Molecular Formula | C₅H₃Cl₃N₂ | [1] |

| Molecular Weight | 197.45 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| IUPAC Name | This compound | [1] |

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is a fundamental transformation for chloropyrimidines.[7] It proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the ring is crucial, as it stabilizes the negatively charged intermediate formed upon nucleophilic attack.[8]

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom (typically C4). This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic σ-complex known as a Meisenheimer intermediate.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer intermediate.[5]

Caption: General mechanism for SNAr on the pyrimidine ring.

Controlling Regioselectivity in SNAr Reactions

Achieving high regioselectivity for C4 substitution is a common objective and challenge.[9] The causality behind experimental choices is rooted in controlling the reaction kinetics.

-

Temperature: Lowering the reaction temperature often enhances C4 selectivity. Under kinetic control, the reaction favors the pathway with the lower activation energy, which is typically the attack at the most electrophilic C4 position.[9]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and THF are commonly used as they can solvate the charged intermediate without interfering with the nucleophile. The choice of solvent can subtly influence the isomer ratio.[9]

-

Base: For nucleophiles like amines or alcohols, a base is required. A non-nucleophilic, sterically hindered base (e.g., LiHMDS, NaH) is preferred to prevent it from competing with the primary nucleophile.[7][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for forming C-C and C-N bonds under relatively mild conditions.[10] For substrates like this compound, these reactions offer a way to functionalize positions that are less reactive to SNAr, particularly the C5 position.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples an organoboron reagent (e.g., a boronic acid) with an organic halide.[11] It is a highly reliable method for creating biaryl structures or introducing alkyl/alkenyl groups.[3] For polychlorinated pyrimidines, the reaction can be tuned to achieve excellent site-selectivity.[12]

Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.[11]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Causality:

-

Catalyst/Ligand: A common catalyst is Pd(PPh₃)₄. The bulky phosphine ligands stabilize the Pd(0) state and facilitate the oxidative addition step.[3]

-

Base: An aqueous base like K₂CO₃ or Cs₂CO₃ is essential for activating the boronic acid to facilitate transmetalation.[12]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.[12]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone for synthesizing aryl amines by coupling an amine with an aryl halide.[13] It is particularly valuable when direct SNAr is inefficient due to a poorly reactive substrate or a weakly nucleophilic amine.[14]

Catalytic Cycle: The mechanism is similar to the Suzuki coupling but involves an amido-complex.

-

Oxidative Addition: Pd(0) inserts into the C-Cl bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates it to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, regenerating the Pd(0) catalyst.[15]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Causality:

-

Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often required.[16][17] These ligands promote the reductive elimination step, which can be slow, and prevent the formation of inactive catalyst species.

-

Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is used to deprotonate the amine within the palladium coordination sphere without displacing other ligands.[16]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18] This reaction uniquely requires a dual catalytic system of palladium and copper(I).[19]

Catalytic Cycle: The reaction involves two interconnected cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) and reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This highly reactive species then participates in the transmetalation step with the Pd(II) complex.[19]

Experimental Causality:

-

Catalysts: A palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are both necessary.[20] The copper facilitates the activation of the alkyne.

-

Base: An amine base, such as triethylamine or diethylamine, is typically used. It serves both to neutralize the HX byproduct and to act as the reaction solvent.[18]

Experimental Protocols and Troubleshooting

The following protocols are illustrative and should be adapted based on the specific nucleophile and desired outcome. All reactions should be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents to prevent hydrolysis of the starting material.[9]

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol is designed to favor mono-substitution at the most reactive C4 position.

Workflow Diagram:

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (1.05 equiv) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv), portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).[9]

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-substituted product.

Protocol 2: C4/C2-Selective Suzuki-Miyaura Coupling

This protocol uses microwave irradiation to accelerate the reaction and improve yields for coupling at the more reactive positions.[3]

Step-by-Step Methodology:

-

Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (3.0 equiv).[3][12]

-

Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120 °C for 15-30 minutes.[21]

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-